molecular formula C16H16FNO3 B2964274 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-fluorobenzamide CAS No. 1396793-61-5

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-fluorobenzamide

Cat. No. B2964274
CAS RN: 1396793-61-5
M. Wt: 289.306
InChI Key: YPZIIUWYHYSEDE-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-fluorobenzamide, also known as CFTR corrector, is a chemical compound that has been extensively studied in the field of cystic fibrosis (CF) research. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors are a class of drugs that aim to correct the malfunctioning of the CF transmembrane conductance regulator (CFTR) protein, which is responsible for regulating salt and water transport in cells.

Scientific Research Applications

Fluoronaphthalene Building Blocks

The synthesis and applications of fluoronaphthalene derivatives, achieved through Diels-Alder reactions involving arynes and furans, offer valuable insights into building blocks for pharmaceutical or agricultural research. The selective installation of substituents leads to naphthalene derivatives with unprecedented patterns, qualifying them as essential components for future research endeavors (Masson & Schlosser, 2005).

Furan Derivatives via Electrocyclization

The creation of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-fluorofuro[3,2-c]pyridine derivatives through 1,5-electrocyclization of carbene-derived azomethine ylides represents a novel approach to synthesizing fluorinated furan compounds. These findings demonstrate the versatility of furan derivatives in synthesizing complex organic molecules (Voznyi, Novikov, & Khlebnikov, 2005).

Antibacterial Coatings from Furanones

The covalent immobilization of antibacterial furanones on silicon oxide surfaces through photochemical activation of perfluorophenylazide underscores the importance of furan derivatives in developing new antibacterial coatings. This innovative strategy demonstrates the potential of furan-based compounds in healthcare applications, providing a robust method to combat bacterial infections (Al‐Bataineh, Luginbuehl, Textor, & Mingdi Yan, 2009).

Fluorinated Cyclopropanes in Medicinal Chemistry

The synthesis and application of fluoro-, fluoromethyl-, difluoromethyl-, and trifluoromethylcyclopropanes offer significant potential in medicinal chemistry. These compounds, characterized by their incorporation of fluorinated groups, exhibit synergistic effects in biological activity and metabolic profiles, presenting valuable building blocks for bioactive compounds (Pons, Delion, Poisson, Charette, & Jubault, 2021).

Novel Syntheses and Ring-Opening Mechanisms

Research on the novel structure and ring-opening mechanism of cyclopropylidene lithium fluorocarbenoid provides foundational knowledge for understanding the reactivity and potential applications of cyclopropylidene compounds. This study reveals unconventional structures and isomerization pathways, contributing to the broader field of organic synthesis and reaction mechanisms (Wang, Deng, Xu, & Tao, 1989).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c17-13-4-1-3-11(9-13)15(19)18-10-16(20,12-6-7-12)14-5-2-8-21-14/h1-5,8-9,12,20H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZIIUWYHYSEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC(=CC=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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